molecular formula C19H20F2N2O2 B2410145 2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide CAS No. 1797318-20-7

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide

货号 B2410145
CAS 编号: 1797318-20-7
分子量: 346.378
InChI 键: PYRGLPQAAUNBAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, also known as JNJ-67953964, is a novel small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a member of the opioid receptor family and is involved in pain regulation, mood, and addiction. JNJ-67953964 has shown potential as a therapeutic agent for the treatment of chronic pain, anxiety, and depression.

作用机制

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide is a selective antagonist of the NOP receptor. The NOP receptor is widely distributed in the central nervous system and is involved in pain regulation, mood, and addiction. The NOP receptor is also involved in the regulation of dopamine release in the brain, which is implicated in drug addiction. This compound blocks the binding of nociceptin/orphanin FQ peptide to the NOP receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have analgesic effects in animal models of chronic pain, without causing the side effects associated with traditional opioid analgesics. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, this compound has been shown to have potential in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse. This compound does not produce respiratory depression, constipation, or physical dependence, which are common side effects of traditional opioid analgesics.

实验室实验的优点和局限性

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has several advantages for lab experiments. It has a high affinity and selectivity for the NOP receptor, which makes it a useful tool for studying the physiological and pharmacological roles of the NOP receptor. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its safety and toxicity. In addition, this compound is expensive and may not be readily available to all researchers.

未来方向

There are several future directions for the research and development of 2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide. One direction is to investigate its potential therapeutic applications in humans, particularly for the treatment of chronic pain, anxiety, and depression. Another direction is to explore its potential in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse. Further studies are needed to determine the safety and toxicity of this compound in humans. In addition, more research is needed to understand the physiological and pharmacological roles of the NOP receptor and its potential as a therapeutic target.

合成方法

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide was synthesized using a multi-step process. The first step involved the synthesis of 2,6-difluorobenzamide from 2,6-difluoroaniline. The second step involved the synthesis of 4-(4-methoxypiperidin-1-yl)phenylboronic acid from 4-bromoanisole. The third step involved the Suzuki-Miyaura coupling reaction between 2,6-difluorobenzamide and 4-(4-methoxypiperidin-1-yl)phenylboronic acid to obtain this compound. The purity of the compound was confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that this compound has analgesic effects in animal models of chronic pain, without causing the side effects associated with traditional opioid analgesics. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, this compound has been shown to have potential in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse.

属性

IUPAC Name

2,6-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-25-15-9-11-23(12-10-15)14-7-5-13(6-8-14)22-19(24)18-16(20)3-2-4-17(18)21/h2-8,15H,9-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRGLPQAAUNBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。